molecular formula C29H27ClN2 B1218635 4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride CAS No. 77769-31-4

4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride

Cat. No. B1218635
CAS RN: 77769-31-4
M. Wt: 439 g/mol
InChI Key: VSDSLMUSMFOWGP-UHFFFAOYSA-N
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Description

Acridine derivatives are significant due to their diverse biological activities and applications in pharmaceuticals and materials science. The specific compound likely shares common features with acridine derivatives, including potential applications in chemotherapeutic agents and organic light-emitting diodes (OLEDs).

Synthesis Analysis

Synthesis of acridine derivatives typically involves condensation reactions, often starting from diketones, amines, or benzophenones, utilizing catalysts like 1-butyl-3-methylimidazolium tetrafluoroborate and InCl3 under specific conditions to achieve desired structural frameworks (Satheeshkumar et al., 2017).

Molecular Structure Analysis

Acridine derivatives' molecular structures are confirmed using techniques like FT-IR, NMR spectra, and X-ray diffraction, with computational methods such as DFT calculations aiding in understanding their geometry, electronic structure, and chemical reactivity (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

Acridine compounds participate in a variety of chemical reactions, including dehydrogenation, oxygenation, and photocatalytic oxidation, influenced by their electronic structure and the presence of metal catalysts. These reactions are essential for understanding their chemical behavior and applications in synthetic chemistry and materials science (Fukuzumi et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for the practical use of acridine derivatives. These properties can be tailored through modifications in molecular structure to suit specific applications, as demonstrated in studies of crystal structures and conformation (Shi et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and photophysical behavior, of acridine derivatives, are significantly influenced by their electronic structure and substituents. These compounds exhibit varied chemiluminescence and can be utilized in chemiluminescence assays and OLEDs, indicating their potential for diverse applications in chemical sensing and electronic devices (Nakazono et al., 2019).

Scientific Research Applications

Photochemical Studies

Research by Zhou et al. (2012) explored the excited-state behavior of derivatives of 9,10-dihydroacridine, revealing insights into their photochemical properties. The study found that these compounds exhibit distinct behaviors in different solvents, highlighting their potential for applications in photochemical experiments (Zhou et al., 2012).

Larvicidal Activity

Bharathi et al. (2014) synthesized derivatives of 9,10-dihydroacridine and tested their larvicidal activities. The compounds demonstrated effectiveness against certain larvae, indicating their potential use in pest control and public health (Bharathi et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Liu et al. (2018) developed novel 9,10-dihydroacridine derivatives for use in red phosphorescent organic light-emitting diodes (OLEDs). Their study highlights the compounds' potential in enhancing the performance of OLEDs (Liu et al., 2018).

Corrosion Inhibition

A study by Ji et al. (2016) synthesized a Schiff base derivative related to N,N-diethylaniline and investigated its properties as a corrosion inhibitor. This research provides insights into the application of such compounds in protecting metals from corrosion (Ji et al., 2016).

Photocatalytic Oxidation

Ohkubo et al. (2006) explored the use of a derivative of 9,10-dihydroacridine in photocatalytic oxidation reactions. This research indicates the compound's potential as a photocatalyst in various chemical processes (Ohkubo et al., 2006).

Safety And Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be handled under inert gas and protected from moisture . Additionally, it should not be breathed in and contact with eyes, skin, or clothing should be avoided . Personal protective equipment should be used as required .

properties

IUPAC Name

4-(9-chloro-10-phenylacridin-9-yl)-N,N-diethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClN2.ClH/c1-3-31(4-2)23-20-18-22(19-21-23)29(30)25-14-8-10-16-27(25)32(24-12-6-5-7-13-24)28-17-11-9-15-26(28)29;/h5-21H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZMDKQYNJFFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9-Chloro-10-phenyl-9,10-dihydroacridin-9-YL)-N,N-diethylaniline hydrochloride

Synthesis routes and methods

Procedure details

9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan (12.0 g, 0.0276 mole) is slurried in 150 ml of tetrahydrofuran while anhydrous hydrogen chloride is bubbled in with cooling. The hydrogen chloride is bubbled in until the slurry reaches a pH of 1.0 and a bright yellow color is obtained. The product is collected on a Buchner funnel, washed twice with 10 ml portions of tetrahydrofuran and dried at 50° C. to give 11.6 g (95.8% yield) of 9(p-diethylaminophenyl)-9-chloro-10-phenylacridan.
Name
9(p-Diethylaminophenyl)-9-methoxy-10-phenylacridan
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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